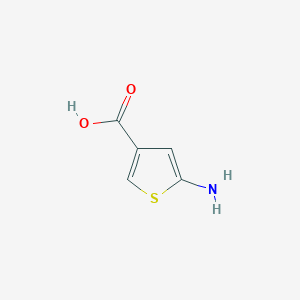
Colabomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It possesses both direct vasodilator properties and adrenergic blocking characteristics .
- Researchers have explored its applications in various diseases, including hypertension , coronary artery disease , congestive heart failure , and ischemic heart disease .
Nebivolol hydrochloride: is an orally active with high affinity for the .
Preparation Methods
- The synthetic routes and reaction conditions for Nebivolol hydrochloride are not explicitly mentioned in the available sources.
- it is industrially produced, and the specific production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- Nebivolol hydrochloride likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are not specified in the available data.
- The major products formed from these reactions would require further investigation.
Scientific Research Applications
- Nebivolol hydrochloride has been studied extensively in research:
Endothelial Dysfunction: It improves endothelial dysfunction by stimulating endothelial nitric oxide synthase activity and exhibiting antioxidative properties.
Cell Proliferation Inhibition: Nebivolol hydrochloride inhibits proliferation in human coronary smooth muscle cells (haCSMCs) and endothelial cells (haECs).
Apoptosis Induction: It induces a moderate rate of apoptosis.
Nitric Oxide (NO) Formation: Nebivolol increases NO formation and decreases endothelin-1 secretion in endothelial cells.
Mechanism of Action
- Nebivolol’s mechanism involves beta receptor blockade (specifically beta(1)-receptors).
- It also directly dilates blood vessels (vasodilation) and may impact oxidative stress pathways.
Comparison with Similar Compounds
- Unfortunately, the available data does not provide a direct comparison with similar compounds.
- Further research would be needed to identify other related compounds.
Properties
CAS No. |
117778-57-1 |
|---|---|
Molecular Formula |
C30H30N2O7 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1 |
InChI Key |
AVDIDFMWHMQFHM-ZNVBZEEFSA-N |
SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyms |
colabomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)






![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)



